molecular formula C16H14N4O3S B6504998 N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1396767-48-8

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No. B6504998
CAS RN: 1396767-48-8
M. Wt: 342.4 g/mol
InChI Key: BUMBBYRLQOGWRN-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as thiazoles . Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in medicinal chemistry and have been found to exhibit diverse biological activities .


Molecular Structure Analysis

Thiazole is a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, as well as further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-12(24-15(18-9)10-5-3-2-4-6-10)8-17-14(22)11-7-13(21)20-16(23)19-11/h2-7H,8H2,1H3,(H,17,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMBBYRLQOGWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

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